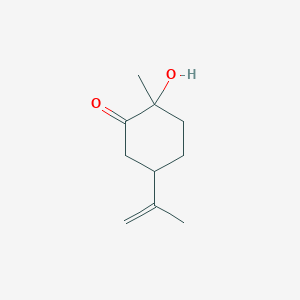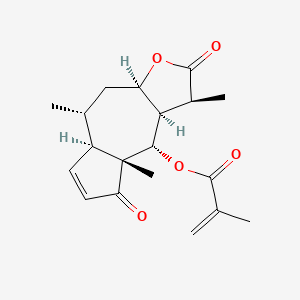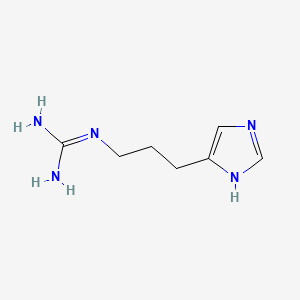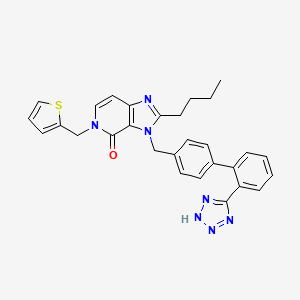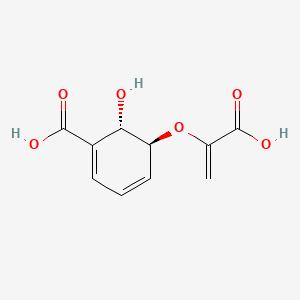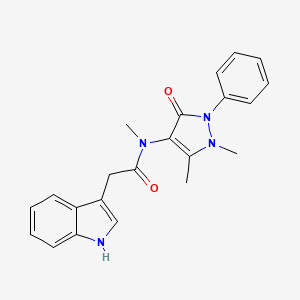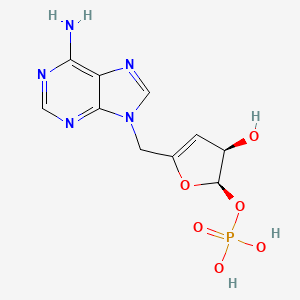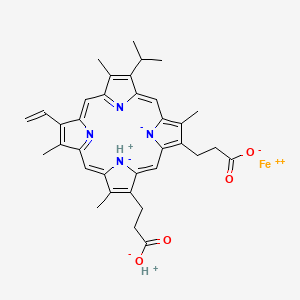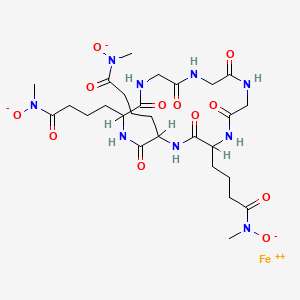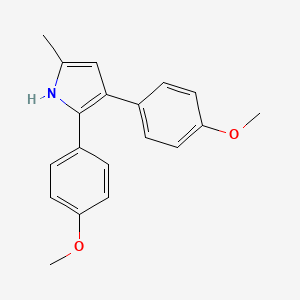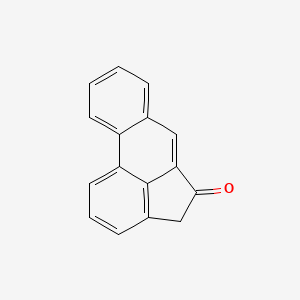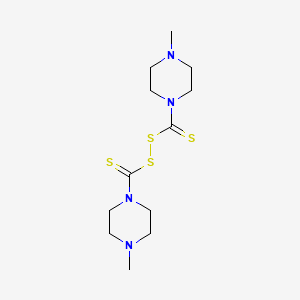
Oxepane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyoxygenated Natural Products
Oxepanes are pivotal in the synthesis of complex polyoxygenated natural products. The synthetic construction of oxepanes can be challenging due to entropic and enthalpic barriers. However, advancements in synthetic methods, such as radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis (RCM), and Nicholas–Ferrier rearrangement, have facilitated the creation of these compounds .
Development of Septanose Glycosides
The development of new strategies for synthesizing seven-membered septanose glycosides is an area of research where oxepanes play a crucial role. These glycosides have potential applications in medicinal chemistry, particularly in the design of novel therapeutics .
Antibody Drug Conjugates (ADC) for Cancer Treatment
In the field of oncology, oxepanes are being explored for their use in the development of Antibody Drug Conjugates (ADCs). These ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing the impact on healthy cells .
Organocatalytic Oxa-Conjugate Addition Reactions
Oxepanes have been synthesized through organocatalytic oxa-conjugate addition reactions. This method addresses the challenges associated with the stereoselective synthesis of α, α′-trans-oxepanes, which are thermodynamically less favorable than their cis isomers .
Generation of Molecular Complexity
The potential of organocatalytic tandem oxa-conjugate addition/oxidation has been demonstrated in the rapid generation of molecular complexity. This approach is significant for the synthesis of natural products containing highly functionalized oxepanes .
Advancements in Medium-Sized Cyclic Ethers Synthesis
Oxepanes, being medium-sized cyclic ethers, present unique synthetic challenges. Recent advancements in organocatalytic tandem reactions, which carry out multiple reactions under the same conditions, have opened new avenues for the synthesis of these molecules .
Wirkmechanismus
Target of Action
Oxepane is a heterocyclic chemical compound with the formula C6H12O, a cycloheptane in which one methylene group is replaced by oxygen . It is found in a wide range of natural products and is known for its diverse bioactivities . .
Mode of Action
Some studies suggest that Oxepane compounds may act as excellent calcium-channel blockers and good inhibitors of enzymes sodium, potassium, or calcium ATP-ase . This suggests that Oxepane may interact with these targets, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a calcium-channel blocker and enzyme inhibitor , it may affect pathways related to calcium signaling and enzyme activity
Pharmacokinetics
Generally, drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties
Result of Action
Some studies suggest that Oxepane compounds may have cytotoxic properties against a wide range of cancer cell lines . This suggests that Oxepane may induce cell death in certain types of cancer cells.
Action Environment
It is known that environmental factors can influence the action of many chemical compounds
Eigenschaften
IUPAC Name |
oxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-4-6-7-5-3-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKSVZZTYJVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33807-31-7 | |
| Record name | Oxepane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33807-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060471 | |
| Record name | Oxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxepane | |
CAS RN |
592-90-5 | |
| Record name | Oxepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxepane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxepane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7S69J4PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxepane?
A1: Oxepane has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.
Q2: What spectroscopic data is available for characterizing oxepane?
A2: Oxepane can be characterized using various spectroscopic techniques. For example, 1H NMR and 19F NMR spectroscopy have been used to study its polymerization kinetics and identify active centers. Additionally, techniques like 31P NMR can be employed when studying reactions involving phosphorus-containing compounds.
Q3: What are some methods for synthesizing oxepane rings?
A3: Several synthetic routes to oxepane rings exist:
- Rhodium carbenoid-mediated cyclization: This method utilizes rhodium(II) acetate to catalyze the cyclization of diazo alcohols, efficiently forming the oxepane ring. , , This approach has proven valuable in synthesizing complex natural products containing oxepane units.
- Ring expansion of cyclopropanated carbohydrates: This method involves the cyclopropanation of sugar derivatives followed by ring expansion, providing access to substituted oxepanes. While achieving good yields, achieving high diastereoselectivity remains a challenge.
- Cyclopropane fragmentation: This convergent strategy involves condensing cyclopropyl diols with aldehydes, followed by a rearrangement to form keto-oxepanes.
- Iodoetherification: This method employs bis(sym-collidine)iodine(I) hexafluorophosphate as an electrophile to facilitate the cyclization of unsaturated alcohols, producing oxepanes in good yields.
- Prins-type cyclization: This strategy utilizes allenylmethylsilanes in a Prins-type cyclization reaction to generate 3,4-dimethylidene oxacycles, including oxepanes. This method is particularly useful for constructing complex ring systems, such as polyether bicycles or tricycles.
Q4: Can oxepane undergo ring-opening polymerization?
A4: Yes, oxepane can undergo cationic ring-opening polymerization using initiators like Et3OBF4, Et3OSbCl6, and SbCl5-epichlorohydrin. The resulting polyoxepane is a crystalline solid.
Q5: How does oxepane compare to tetrahydrofuran (THF) in terms of polymerization reactivity?
A5: While oxepane and THF both undergo cationic ring-opening polymerization, the reactivity of their respective oxonium ions differs. The oxepanium cation is less reactive than the THF oxonium ion, impacting the overall polymerization kinetics.
Q6: Can oxepane be used in copolymerization reactions?
A6: Yes, oxepane can participate in copolymerization reactions. For example, it can copolymerize with epichlorohydrin using cationic initiators, yielding copolymers with varying compositions. Additionally, it can copolymerize with phthalic anhydride to form polyether esters.
Q7: What is the significance of the Thorpe-Ingold effect in oxepane synthesis?
A7: The Thorpe-Ingold effect, or gem-disubstituent effect, plays a crucial role in the stereoselective synthesis of oxepanes. By employing organocatalytic oxa-conjugate addition reactions, α,α′-trans-oxepanes can be generated with high selectivity.
Q8: What are some potential applications of oxepane-containing compounds?
A8: Oxepane-containing compounds exhibit promising characteristics for various applications:
- Biomedical applications: Oxepane units are present in numerous natural products with diverse biological activities. This structural motif shows promise in designing new drug candidates and therapeutic agents.
- Biodegradable elastomers: Copolymers of ε-caprolactone and 2-oxepane-1,5-dione can be used to synthesize functionalizable biodegradable elastomers. These materials hold potential for biomedical applications, especially in developing scaffolds for tissue engineering.
Q9: Are there any known natural products containing the oxepane ring?
A9: Yes, the oxepane ring is a structural motif found in various natural products, particularly those of marine origin. Some prominent examples include:
- Lauroxepanes: These metabolites, often found in red algae of the genus Laurencia, feature 2,7-disubstituted oxepanes with varying halogen atoms on their side chains.
- Brevetoxins: These potent marine neurotoxins, produced by the dinoflagellate Karenia brevis, possess complex polycyclic structures incorporating oxepane rings. ,
- Gymnocin-B: This marine toxin, produced by the dinoflagellate Karenia mikimotoi, features a fused bisoxepane ring system within its complex structure.
- Zoapatanol: This diterpene, isolated from the Mexican zoapatle plant Montanoa tomentosa, contains an oxepane ring as a key structural feature. ,
- Brevione E: This fungal meroditerpenoid, initially thought to possess an oxepane ring, was later revealed to contain a substituted tetrahydrofuran ring upon further investigation. This discovery underscores the importance of rigorous structural elucidation and the evolving nature of natural product chemistry.
Q10: Have computational methods been used to study oxepane and its derivatives?
A10: Yes, computational chemistry plays a significant role in understanding oxepane chemistry.
- Molecular mechanics calculations: These calculations have been employed to study the conformational preferences of oxepane derivatives, particularly those relevant to natural product synthesis.
- Quantum mechanical calculations: Density functional theory (DFT) calculations have been utilized to investigate the structural and electronic properties of oxepane and its derivatives.
Q11: How have computational methods aided in understanding the stability and reactivity of oxepane derivatives?
A11: Computational studies have been instrumental in elucidating the stability and reactivity of oxepane derivatives.
- Ring strain energy calculations: These calculations can predict the relative stability of different oxepane conformations and isomers, providing valuable insights for synthetic planning.
Q12: Have there been any studies on the structure-activity relationship (SAR) of oxepane-containing compounds?
A12: Yes, understanding the SAR of oxepane-containing compounds is an active area of research, particularly in the context of medicinal chemistry. For example, studies on oxepane nucleic acids (ONAs) have explored how the oxepane ring influences hybridization with DNA and RNA. These studies aim to identify structural modifications that enhance binding affinity and biological activity.
Q13: How does the incorporation of 2-oxepane-1,5-dione affect the properties of ε-caprolactone-based polymers?
A13: Incorporating 2-oxepane-1,5-dione (OPD) into ε-caprolactone (ε-CL) copolymers introduces ketone functionality, influencing both hydrolytic and thermal degradation properties. The increased hydrophilicity from OPD accelerates hydrolysis, while the presence of ketone groups lowers the activation energy for thermal degradation.
Q14: What challenges are associated with modifying the ketone functionality in 2-oxepane-1,5-dione containing polymers?
A14: While the ketone group in 2-oxepane-1,5-dione provides a handle for functionalization, challenges exist. For example, reducing the ketone to a hydroxyl group using sodium borohydride can lead to polymer degradation through transesterification and backbone cleavage. Alternative functionalization strategies, such as reacting the ketone with hydrazines, have shown more promise in avoiding degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



